N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-cyclopentyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- The compound is involved in various chemical reactions, such as the transformation of benzothiazine hydroxamic acids and the formation of lactams. This includes its reaction with sodium hydroxide, yielding corresponding lactams and α,β-unsaturated acids (Coutts et al., 1970).
Antifungal Activity
- Some derivatives of this compound have been synthesized and demonstrated appreciable antifungal activity against various fungi, such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur (Gupta & Wagh, 2006).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Significant activity has been observed against various bacterial strains like E. coli, E. fecalis, Klebsiella, S. aureus, and fungal strains such as C. albicans and Aspergillus Niger (Kalekar et al., 2011).
Herbicidal Activity
- Novel derivatives of this compound have been prepared and exhibited herbicidal activities, particularly against Amaranthus spinosus (Huang Ming-zhi & Min Zhong-cheng, 2006).
Antioxidant and Antibacterial Activities
- New derivatives synthesized from the parent compound have shown potential antioxidant and antibacterial properties. This includes activities against various bacterial strains and the ability to scavenge radicals (Ahmad et al., 2010).
Antinociceptive Properties
- Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines, related to this compound, have shown promising antinociceptive (pain-relieving) properties, suggesting their potential as analgesic agents (Alipour et al., 2014).
Antirheumatic Agents
- Novel derivatives bearing the benzothiazine moiety have been synthesized and tested for antirheumatic activities, showing potential as safe and effective agents for rheumatoid arthritis treatment (Matsuoka et al., 1997).
Properties
IUPAC Name |
N-cyclopentyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(16-10-5-1-2-6-10)9-13-15(19)17-11-7-3-4-8-12(11)20-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMREZMWVMUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.